molecular formula C10H18O2 B14304583 4-Hexyl-2H,4H-1,3-dioxine CAS No. 112596-79-9

4-Hexyl-2H,4H-1,3-dioxine

Cat. No.: B14304583
CAS No.: 112596-79-9
M. Wt: 170.25 g/mol
InChI Key: RUYPCRGOWSGQJE-UHFFFAOYSA-N
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Description

4-Hexyl-2H,4H-1,3-dioxine is an organic compound belonging to the class of dioxines It is characterized by a six-carbon hexyl chain attached to a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-2H,4H-1,3-dioxine typically involves the reaction of hexyl alcohol with a dioxine precursor under controlled conditions. One common method includes the use of a catalyst-free approach, where the reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like acetonitrile at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxine compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dioxine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Hexyl-2H,4H-1,3-dioxine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α. Additionally, it promotes angiogenesis and bone formation by increasing the levels of VEGF and TGF-β1 .

Comparison with Similar Compounds

4-Hexyl-2H,4H-1,3-dioxine can be compared with other similar compounds such as:

Properties

CAS No.

112596-79-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-hexyl-4H-1,3-dioxine

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-9-12-10/h7-8,10H,2-6,9H2,1H3

InChI Key

RUYPCRGOWSGQJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=COCO1

Origin of Product

United States

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